1-(5-Bromoquinolin-8-yl)ethanone chemical properties
1-(5-Bromoquinolin-8-yl)ethanone chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(5-Bromoquinolin-8-yl)ethanone
Introduction
1-(5-Bromoquinolin-8-yl)ethanone is a halogenated heterocyclic ketone built upon the quinoline scaffold. Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the core of numerous synthetic drugs with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The strategic placement of a bromine atom and an acetyl group on the quinoline ring makes 1-(5-Bromoquinolin-8-yl)ethanone a highly versatile and valuable intermediate in synthetic organic chemistry and drug discovery. The bromine atom serves as a handle for cross-coupling reactions to introduce molecular diversity, while the ketone functionality allows for a wide array of chemical transformations. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity, and potential applications, offering a technical resource for researchers leveraging this compound in their work.
Physicochemical Properties
While specific experimental data for 1-(5-Bromoquinolin-8-yl)ethanone is not widely published, its core physicochemical properties can be determined from its structure or inferred from closely related isomers.[2][3][4]
| Property | Value / Description | Source / Basis |
| IUPAC Name | 1-(5-Bromoquinolin-8-yl)ethanone | Nomenclature |
| Molecular Formula | C₁₁H₈BrNO | Calculation |
| Molecular Weight | 250.09 g/mol | Calculation[3] |
| CAS Number | Not available | Database Search |
| Appearance | Expected to be an off-white to yellow or brown solid. | Analogy to isomers[5] |
| Solubility | Likely soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Dimethyl Sulfoxide (DMSO); sparingly soluble in water. | Chemical Principles |
| Purity | Commercially available products are typically offered at ≥95-98% purity. | Supplier Data[2][4] |
Molecular Structure
The structure features a quinoline ring system substituted at the C5 position with a bromine atom and at the C8 position with an acetyl group.
Caption: Chemical structure of 1-(5-Bromoquinolin-8-yl)ethanone.
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 1-(5-Bromoquinolin-8-yl)ethanone.
Exemplary Experimental Protocol (Hypothetical)
This protocol is representative and would require optimization.
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Acylation of 8-Aminoquinoline:
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To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry dichloromethane (DCM) at 0 °C, slowly add acetyl chloride.
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Add 8-aminoquinoline portion-wise, maintaining the temperature below 5 °C.
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Allow the mixture to warm to room temperature and stir for 12-18 hours.
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The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
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Quench the reaction by carefully pouring it onto crushed ice with concentrated HCl.
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Extract the aqueous layer with DCM. Neutralize the aqueous layer with a base (e.g., NaOH solution) and extract again with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 1-(8-aminoquinolin-5-yl)ethanone.
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-
Diazotization and Bromination (Sandmeyer Reaction):
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Dissolve the crude amino-intermediate in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5 °C.
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Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
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Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) should be observed.
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Stir the reaction mixture at room temperature for several hours, then heat gently (e.g., to 50-60 °C) to ensure completion.
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Cool the mixture, extract with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification:
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The resulting crude product is purified by column chromatography on silica gel.
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A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is used to isolate the pure 1-(5-Bromoquinolin-8-yl)ethanone. The fractions are monitored by TLC.
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Spectroscopic Analysis (Predicted)
While experimental spectra are not available, the key features can be reliably predicted.
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¹H NMR Spectroscopy: The spectrum in CDCl₃ would show a singlet for the three methyl protons of the acetyl group (CH₃) around δ 2.7-2.9 ppm. The five aromatic protons on the quinoline ring would appear in the deshielded region between δ 7.5 and 9.0 ppm, with complex splitting patterns (doublets and doublets of doublets) characteristic of the quinoline system.[6]
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¹³C NMR Spectroscopy: The spectrum would display 11 distinct signals. The carbonyl carbon (C=O) would be the most downfield signal, typically appearing around δ 195-205 ppm. The methyl carbon would be found in the aliphatic region (δ 25-30 ppm). The remaining nine signals in the aromatic region (δ 110-155 ppm) would correspond to the carbons of the quinoline ring.[7]
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band for the ketone carbonyl (C=O) stretch, expected in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching from the aromatic ring and methyl group (~2900-3100 cm⁻¹) and C=C/C=N stretching vibrations from the quinoline ring (~1450-1600 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum would show a distinctive molecular ion peak cluster due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity for the molecular ion [M]⁺ at m/z 250 and [M+2]⁺ at m/z 252. A prominent fragment ion would likely correspond to the loss of the methyl group ([M-15]⁺) or the acetyl group ([M-43]⁺).
Chemical Reactivity and Derivatization
The molecule's utility stems from the reactivity of its key functional groups.
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The Ketone Group: The acetyl moiety is a versatile handle for constructing more complex molecules. It can undergo:
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Reduction: Reduction with agents like sodium borohydride (NaBH₄) would yield the corresponding secondary alcohol.
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Condensation Reactions: Base-catalyzed condensation with aldehydes (Claisen-Schmidt condensation) can form α,β-unsaturated ketones (chalcones), which are themselves important pharmacophores.
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Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an alkene.
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The Bromo Group: The bromine atom at the C5 position is well-suited for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. Key examples include:
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Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to introduce new aryl or alkyl groups.
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Heck Coupling: Palladium-catalyzed reaction with alkenes.
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Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form 5-aminoquinoline derivatives.
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Caption: Key derivatization reactions of 1-(5-Bromoquinolin-8-yl)ethanone.
Applications in Drug Discovery and Materials Science
The 1-(5-bromoquinolin-8-yl)ethanone scaffold is a privileged structure for generating libraries of novel compounds for biological screening.
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Medicinal Chemistry: As an intermediate, this compound allows for systematic structural modifications to explore structure-activity relationships (SAR). The quinoline core is associated with a wide range of pharmacological activities. By modifying the substituents at the 5- and 8-positions, researchers can fine-tune a molecule's properties, such as potency, selectivity, and pharmacokinetic profile (ADMET). Derivatives are often investigated as potential anticancer, antimalarial, and anti-inflammatory agents.[8]
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Materials Science: The inherent photophysical properties of the quinoline ring make its derivatives candidates for use as fluorescent probes and sensors.[8] The bromo- and keto- functionalities allow for the incorporation of this scaffold into larger conjugated systems or coordination complexes, which could have applications in organic light-emitting diodes (OLEDs) or as chemosensors for metal ion detection.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not available, general precautions for handling halogenated aromatic ketones should be followed.
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Hazards: Similar compounds are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4]
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-(5-Bromoquinolin-8-yl)ethanone is a strategically functionalized building block with significant potential for research and development. Its dual reactivity, stemming from the ketone group and the bromine substituent, provides synthetic chemists with a powerful platform for creating diverse molecular architectures. This versatility makes it a valuable intermediate in the quest for novel therapeutic agents and advanced functional materials. A thorough understanding of its chemical properties, reactivity, and safe handling is paramount for its effective application in the laboratory.
References
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Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved from [Link]
-
ChemSynthesis. (2025). 1-(5-bromo-2-thienyl)ethanone - 5370-25-2, C6H5BrOS, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-(8-Bromoquinolin-2-yl)ethanone. Retrieved from [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
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KGROUP - University of Rochester. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 1355018-24-4 CAS Manufactory [m.chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. 1-(8-Bromoquinolin-2-yl)ethanone [myskinrecipes.com]
